![molecular formula C26H22N4O2S B2581729 N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide CAS No. 958708-55-9](/img/structure/B2581729.png)

N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

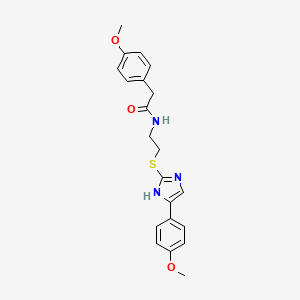

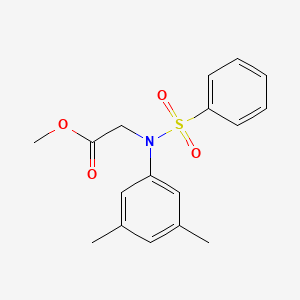

N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process, which involves the use of various reagents and solvents.

Scientific Research Applications

Heterocyclic Compounds and Medicinal Chemistry

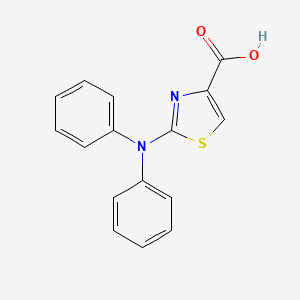

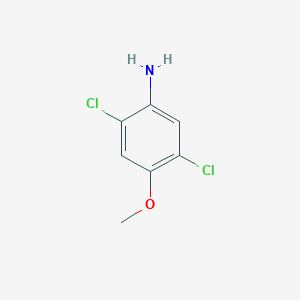

Quinazoline derivatives are heterocyclic compounds extensively studied for their biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive properties. The chemical stability and versatility of the quinazoline nucleus make it a promising scaffold for the development of new medicinal agents by introducing various bioactive moieties. Recent studies have synthesized novel quinazoline compounds showing significant activity against various microbial strains, highlighting the potential of these derivatives in combating antibiotic resistance and developing new therapeutic agents (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives have also been explored for their applications in optoelectronic devices due to their luminescent properties. Incorporating quinazoline and pyrimidine rings into π-extended conjugated systems has shown great potential for creating novel optoelectronic materials. These materials are valuable for fabricating organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. The research underscores the importance of quinazoline derivatives in developing advanced materials for electronic and luminescent applications (Lipunova et al., 2018).

Biological and Preclinical Significance

N-sulfonylamino azinones, a class of compounds which includes N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide, have been extensively investigated for their diverse biological activities. These activities include antihypertensive, anti-inflammatory, anticancer, and other therapeutic effects. Some derivatives based on this structural motif have shown promise as competitive AMPA receptor antagonists, suggesting potential utility in treating neurological disorders such as epilepsy and schizophrenia. This highlights the preclinical importance of such derivatives in medicinal chemistry (Elgemeie et al., 2019).

Anticancer Activities

Quinazoline derivatives are being investigated for their anticancer activities, focusing on their mechanisms of action, including inhibition of receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins. These mechanisms contribute to the anti-colorectal cancer activities of quinazolines, highlighting the therapeutic potential of quinazoline nucleus in identifying new anticancer agents with desirable pharmacokinetic profiles (Moorthy et al., 2023).

Mechanism of Action

The mechanism of action of such compounds typically involves interaction with specific cellular targets, leading to changes in cellular processes and biochemical pathways. The exact nature of these interactions and changes would depend on the specific structure of the compound and its primary targets .

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in determining the bioavailability and overall effect of the compound .

The molecular and cellular effects of the compound’s action would be a direct result of its interaction with its targets and its influence on biochemical pathways .

Environmental factors such as pH, temperature, presence of other compounds, and more could potentially influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O2S/c31-23(27-16-19-11-5-2-6-12-19)17-33-26-29-21-14-8-7-13-20(21)24-28-22(25(32)30(24)26)15-18-9-3-1-4-10-18/h1-14,22H,15-17H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMKCAKQSHMWFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2581646.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2581649.png)

![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2581658.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2581659.png)

![(6-bromo-2-methyl-2H-indazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2581661.png)

![(2E)-3-(3-fluorophenyl)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}prop-2-enamide](/img/structure/B2581666.png)

![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-(4-methylbenzyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2581667.png)

![2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2581668.png)

![Methyl (2R)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2581669.png)